- Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphereTetrahedron Letters, 2006, 47(12), 1965-1968,
Cas no 96524-70-8 (Methyl 2-(4-formylphenyl)acetate)

Methyl 2-(4-formylphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(4-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- acetate
- (4-Formylphenyl)acetic acid methyl ester
- Methyl (4-formylphenyl)acetate
- Methyl (p-formylphenyl)acetate
- Methyl(p-formylphenyl)acetate
- Benzeneacetic acid, 4-formyl-, methyl ester
- AK116482
- methyl(4-formylphenyl)acetate
- YPJYQGMVBYQTTA-UHFFFAOYSA-N
- CL9157
- 4-formylphenylacetic acid methyl ester
- 4-Formylbenzeneacetic acid methyl ester
- OR313093
- (4-formyl-phenyl)-acetic acid methyl
- Methyl 4-formylbenzeneacetate (ACI)
- Methyl 2-(4-formylphenyl)acetate;Methyl(p-formylphenyl)acetate;Methyl (4-formylphenyl)acetate
- DS-4655
- 4-Formylbenzeneacetic acid methyl este
- Methyl 4-formylphenylacetate
- CS-W019639
- AKOS016010393
- SCHEMBL645184
- MFCD17018734
- 96524-70-8
- Z1255502340
- Methyl2-(4-formylphenyl)acetate
- BCP31443
- SY113262
- EN300-2131511
- (4-formyl-phenyl)-acetic acid methyl ester
-
- MDL: MFCD17018734
- インチ: 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
- InChIKey: YPJYQGMVBYQTTA-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(CC(OC)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 178.062994g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 178.062994g/mol
- 単一同位体質量: 178.062994g/mol
- 水素結合トポロジー分子極性表面積: 43.4Ų
- 重原子数: 13
- 複雑さ: 181
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 285 ºC
- フラッシュポイント: 124 ºC
Methyl 2-(4-formylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D917269-10g |
Methyl (4-Formylphenyl)acetate |
96524-70-8 | 98% | 10g |
$530 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EU036-20g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 20g |
5262.0CNY | 2021-07-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-1g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 1g |
¥140.00 | 2024-04-23 | |
Enamine | EN300-2131511-0.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 0.5g |
$61.0 | 2023-09-16 | |
Enamine | EN300-2131511-2.5g |
methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 95% | 2.5g |
$128.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
¥74.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-10g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 10g |
¥763.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062196-25g |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 25g |
¥2184.00 | 2024-04-23 | |
eNovation Chemicals LLC | D961333-25g |
Benzeneacetic acid, 4-formyl-, methyl ester |
96524-70-8 | 98% | 25g |
$220 | 2024-06-06 | |
Ambeed | A197021-250mg |
Methyl 2-(4-formylphenyl)acetate |
96524-70-8 | 98% | 250mg |
$18.0 | 2025-03-05 |
Methyl 2-(4-formylphenyl)acetate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of substituted tricyclic compounds with activity towards EP1 receptors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Preparation of oxadiazolone derivatives for use as transient receptor potential channel inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed ReductionEuropean Journal of Organic Chemistry, 2021, 2021(14), 2103-2106,
ごうせいかいろ 5
- Preparation of purine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 6
ごうせいかいろ 7
- Preparation of benzophenone derivatives as AP-1 inhibitors for treatment of arthritis, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
- Preparation of aminohydroxyethylbenzothiazolones as β2 adrenoreceptor agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 9
- Formation of heptafulvene in reactions of [(methoxycarbonyl)methyl]phenylcarbene in the gas phasesJournal of Organic Chemistry, 1993, 58(16), 4196-7,
ごうせいかいろ 10
1.2 Solvents: Dichloromethane , Water ; 2 h, rt; 1 h, rt
1.3 Reagents: Sodium bicarbonate
- Preparation of imidazole-based anticancer agents and derivatives thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 11
1.2 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 18 h, rt
- Preparation of compounds having muscarinic receptor antagonist and β2 adrenergic receptor agonist activity, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Preparation of 2-(naphthyloxymethyl)quinolines having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
ごうせいかいろ 13
- Preparation of spirooxindole derivatives for use as AMPK activators, World Intellectual Property Organization, , ,
ごうせいかいろ 14
- Preparation of adenine derivatives as TLR7 agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 15
- Ortho-(mono-substituted amino)phenylimines, European Patent Organization, , ,
Methyl 2-(4-formylphenyl)acetate Raw materials
- 2-(4-Formylphenyl)acetic acid
- 4-CHLOROMETHYLPHENYLACETIC ACID METHYL ESTER
- methyl 2-[4-(bromomethyl)phenyl]acetate
- methyl 2-(4-(hydroxymethyl)phenyl)acetate
- 4-(Hydroxymethyl)phenylacetic acid
- Methyl 2-[4-(methoxymethyl)phenyl]acetate
Methyl 2-(4-formylphenyl)acetate Preparation Products
Methyl 2-(4-formylphenyl)acetate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Methyl 2-(4-formylphenyl)acetateに関する追加情報
Comprehensive Overview of Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8): Properties, Applications, and Industry Insights
Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) is a versatile organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and specialty chemical manufacturing. This ester derivative, featuring both formyl and acetate functional groups, has garnered significant attention due to its role in synthesizing high-value compounds like flavors, UV absorbers, and biologically active molecules. Its molecular structure (C10H10O3) offers unique reactivity, making it a cornerstone in modern organic chemistry.
Recent trends highlight growing interest in sustainable synthesis methods for Methyl 2-(4-formylphenyl)acetate, driven by the demand for green chemistry and eco-friendly production. Researchers are exploring catalytic processes using biodegradable solvents or enzyme-mediated reactions to reduce environmental impact. Additionally, its potential in cosmetic formulations as a precursor for antioxidants aligns with the booming clean beauty movement, addressing consumer queries like "natural alternatives to synthetic fragrance ingredients".
The compound’s physicochemical properties—such as a melting point of 80–82°C and solubility in organic solvents—make it ideal for precision reactions. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, a topic frequently searched by quality control professionals. Industries also prioritize storage stability and handling guidelines, with studies confirming its compatibility under inert atmospheres.
In the pharmaceutical sector, Methyl 2-(4-formylphenyl)acetate serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. Patent analyses reveal its use in novel drug delivery systems, particularly for enhancing bioavailability. This aligns with trending searches on "innovative excipients for drug formulation" and "APIs with low toxicity profiles."
From a commercial perspective, the global market for fine chemicals has seen a 12% annual growth in demand for aromatic esters like Methyl 2-(4-formylphenyl)acetate. Suppliers emphasize batch-to-batch consistency and regulatory compliance (e.g., REACH, FDA), addressing concerns raised in queries such as "certification requirements for pharmaceutical intermediates." Custom synthesis services further cater to niche applications in agrochemicals and electronic materials.
Future research directions include exploring its derivatives for photovoltaic materials and biodegradable polymers, tapping into the renewable energy and circular economy trends. Collaborative studies between academia and industry aim to optimize atom economy in its production—a key focus in process chemistry forums.
In summary, Methyl 2-(4-formylphenyl)acetate (CAS No. 96524-70-8) exemplifies the intersection of innovation and practical utility in chemical sciences. Its adaptability across sectors, coupled with evolving synthesis technologies, positions it as a critical component in advancing sustainable industrial practices.
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